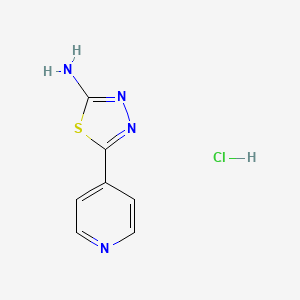
Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, hydrochloride is a heterocyclic compound that contains a pyridine ring substituted with a 2-amino-1,3,4-thiadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, hydrochloride typically involves the reaction of pyridine derivatives with thiosemicarbazide under specific conditions. One common method includes the cyclization of thiosemicarbazide with carboxylic acids in the presence of dehydrating agents to form the 1,3,4-thiadiazole ring . The reaction conditions often require the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR, IR, and mass spectrometry to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development .
Aplicaciones Científicas De Investigación
Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, hydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to DNA and interfere with its replication, leading to the inhibition of cell growth and proliferation . Additionally, it can interact with enzymes and proteins involved in metabolic pathways, further contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, hydrochloride include other 1,3,4-thiadiazole derivatives such as:
- Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, sulfate
- Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, nitrate
- Pyridine, 4-(2-amino-1,3,4-thiadiazol-5-yl)-, phosphate
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. This unique structure allows it to exhibit distinct properties and activities compared to other thiadiazole derivatives .
Propiedades
Número CAS |
70145-80-1 |
|---|---|
Fórmula molecular |
C7H7ClN4S |
Peso molecular |
214.68 g/mol |
Nombre IUPAC |
5-pyridin-4-yl-1,3,4-thiadiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C7H6N4S.ClH/c8-7-11-10-6(12-7)5-1-3-9-4-2-5;/h1-4H,(H2,8,11);1H |
Clave InChI |
NFCDLXCGBKYWPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=NN=C(S2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



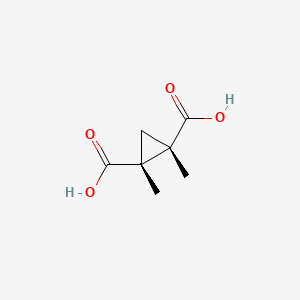
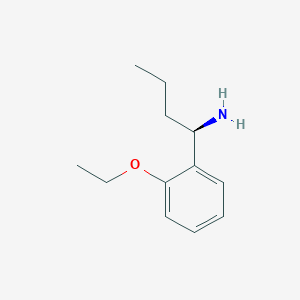
![1H-Indole-1-carboxylic acid, 2-borono-5-[2-(4-morpholinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B15226070.png)


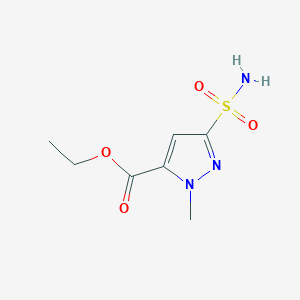
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile](/img/structure/B15226093.png)
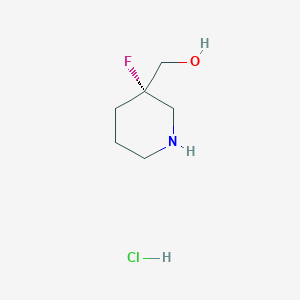
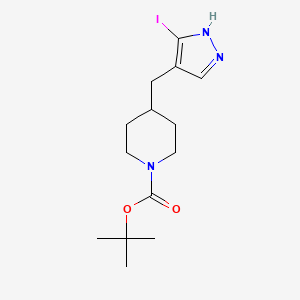
![Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15226121.png)
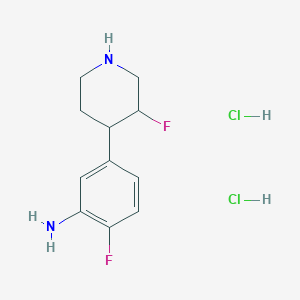
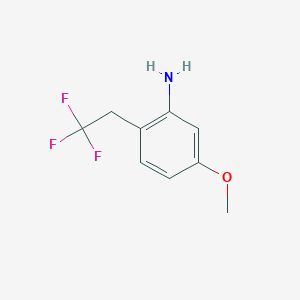
![(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-one](/img/structure/B15226141.png)
